Superior Potency Against Human Carboxylesterase 2 (CE2) Versus Benzothiazole CE2 Inhibitors
Acetamide, N-(2-amino-4-methyl-6-benzothiazolyl)- demonstrates potent inhibition of human carboxylesterase 2 (CE2) with a Ki of 42 nM and an IC50 of 20 nM in human liver microsomes using fluorescein diacetate as substrate [1]. In contrast, a structurally related benzothiazole derivative, BDBM50154559, exhibited an IC50 of 660 nM under identical assay conditions—a 33-fold reduction in potency [2]. Another comparator, BDBM50058817, showed an IC50 of 5.61 μM, representing a >280-fold loss of activity [3]. This demonstrates that the specific substitution pattern of the target compound is critical for high-affinity CE2 engagement.
| Evidence Dimension | CE2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | BDBM50154559: 660 nM; BDBM50058817: 5,610 nM |
| Quantified Difference | 33-fold and 280-fold more potent, respectively |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation |
Why This Matters
For researchers investigating CE2-mediated drug metabolism or developing CE2 inhibitors, this compound provides a significantly more potent tool compound, reducing the concentration required for complete enzyme inhibition and improving assay signal-to-noise ratios.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603). Affinity Data: Ki 42 nM, IC50 20 nM for human CE2. View Source
- [2] BindingDB. BDBM50154559 (CHEMBL2151605). Affinity Data: IC50 660 nM for human CE2. View Source
- [3] BindingDB. BDBM50058817 (CHEMBL1271483). Affinity Data: IC50 5.61 μM for human CE2. View Source
